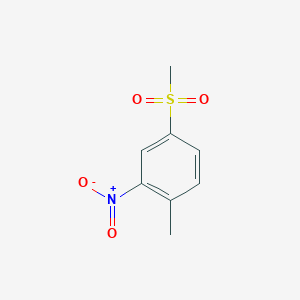

4-Methylsulfonyl-2-nitrotoluene

Overview

Description

4-Methylsulfonyl-2-nitrotoluene is a chemical compound with the molecular formula C8H9NO4S . It is also known by other names such as 1-methyl-4-methylsulfonyl-2-nitrobenzene, 2-nitro-4-methylsulfonyltoluene, 4-mesyl-2-nitrotoluene, 4-methanesulfonyl-1-methyl-2-nitrobenzene, and methyl 3-nitro-p-tolyl sulfone .

Synthesis Analysis

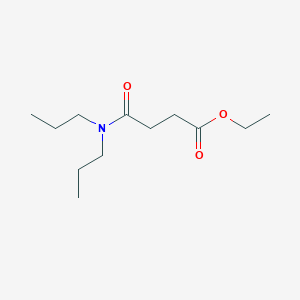

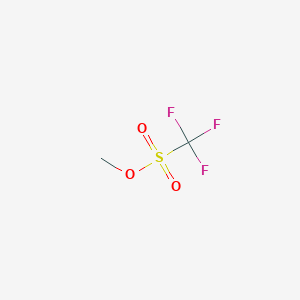

The synthesis of 4-Methylsulfonyl-2-nitrotoluene involves the alkylsulfonylation of 2-nitrotoluene . A typical procedure involves heating a solution of methanesulfonic acid and thionyl chloride under reflux for one hour to generate the methanesulfonic anhydride, cooling the reaction mixture to 25 °C, then adding p-nitrotoluene and trifluoromethane sulfonic .Molecular Structure Analysis

The molecular structure of 4-Methylsulfonyl-2-nitrotoluene is represented by the formula CC1=CC=C (C=C1 [N+] ( [O-])=O)S © (=O)=O .Physical And Chemical Properties Analysis

4-Methylsulfonyl-2-nitrotoluene is a solid substance with a molecular weight of 215.23 g/mol . It has a melting point range of 119 - 122 °C .Scientific Research Applications

Ferroelectric Materials

4-Methylsulfonyl-2-nitrotoluene: has been identified as a candidate for creating single-component organic molecular ferroelectrics . These materials exhibit large polarizations and reversible switching, which are critical for functional ferroelectric applications. The compound’s strong electron-withdrawing groups contribute to its high polarization, making it suitable for disk- or wheel-like rotational ferroelectricity.

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of various organic chemicals. It is particularly crucial in the production of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), which is a key precursor for manufacturing herbicides like mesotrione . Mesotrione is significant for controlling weed damage in corn fields, highlighting the agricultural importance of 4-Methylsulfonyl-2-nitrotoluene .

Electrochemical Oxidation

2-Nitro-4-methylsulfonyltoluene: is used in the highly selective electrochemical oxidation process to produce NMSBA . This green synthesis approach is vital as it avoids the generation of waste acid and nitrogen oxides, which are common byproducts of traditional nitric acid oxidation procedures.

Aerobic Oxidation Catalyst

The compound is involved in metal-free catalyzed aerobic oxidation processes. Using a continuous-flow reactor, it can be converted to NMSBA, which is a safer and more environmentally friendly method compared to batch oxidation processes .

Safety and Hazards

4-Methylsulfonyl-2-nitrotoluene is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

This compound is often used in organic synthesis and proteomics research , suggesting that it may interact with a variety of biological targets

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Pharmacokinetics

The compound is a solid at room temperature and has a predicted density of 1.4 g/cm^3 . It has a predicted water solubility of 370mg/L at 25℃ , which may influence its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methylsulfonyl-2-nitrotoluene . Its stability may be affected by temperature, as it has a predicted melting point of 119-122°C and a boiling point of 387.8°C at 760 mmHg . Its action and efficacy may also be influenced by its solubility in different solvents

properties

IUPAC Name |

1-methyl-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDLEXAVKAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350742 | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfonyl-2-nitrotoluene | |

CAS RN |

1671-49-4 | |

| Record name | 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesyl-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Nitro-4-methylsulfonyltoluene in current research?

A: 2-Nitro-4-methylsulfonyltoluene (NMST) is primarily studied as a precursor for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). [, , , ] NMSBA is a valuable compound in various chemical processes.

Q2: What are the common methods for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from NMST?

A2: Several methods have been explored for oxidizing NMST to NMSBA. These include:

- Oxidation using Cobalt/Manganese/Bromine catalysts: This method utilizes a Co/Mn/Br catalytic system with oxygen as the oxidizing agent. Different supports for the catalysts, such as activated carbon derived from coconut shells or modified with phosphotungstic acid, have been investigated to enhance selectivity and yield. [, ]

- Electrochemical oxidation: This approach explores the use of molybdate to enable the selective oxidation of NMST to NMSBA electrochemically. []

- Iron(II) and Copper(II) phthalocyanine catalysis: This method utilizes these metal phthalocyanines as catalysts to facilitate the synthesis under mild reaction conditions. []

Q3: How does the choice of catalyst support impact the oxidation of NMST to NMSBA?

A3: Research indicates that the choice of catalyst support significantly influences the reaction's efficiency and selectivity. For instance:

- Activated carbon treated with Zinc Chloride: Treating activated carbon with ZnCl2 solution prior to loading it with phosphotungstic acid (HPW) enhances the catalytic activity. This improvement is attributed to an increase in surface area and acidic groups on the carbon surface. []

- Activated carbon from coconut shells: Using activated carbon derived from coconut shells and treated with acetic acid as a catalyst support in the Co/Mn/Br catalytic system led to higher NMSBA selectivity compared to commercially available activated carbon. This improved performance is linked to the presence of a higher concentration of carboxyl groups on the coconut shell-derived activated carbon. []

Q4: Are there alternative methods for preparing NMSBA besides oxidizing NMST?

A: Yes, one patent describes a method for preparing NMSBA starting from 2-nitro-4-methylsulfonyltoluene and using sulfuric acid as a reaction medium. This method involves a self-priming stirrer oxidation reaction device, with a transition metal oxide serving as a catalyst and oxygen being introduced during the reaction. []

Q5: What are the potential benefits of using a heterogeneous catalytic system for NMSBA production?

A5: Heterogeneous catalytic systems, such as those employing activated carbon supports, offer several potential benefits for NMSBA production:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)